rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol
Description
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is a bicyclic amine-alcohol compound characterized by a fused bicyclo[3.2.0]heptane scaffold. Key features include:
- Molecular formula: C₇H₁₃NO (CID 136589503) .
- Structure: A 3-azabicyclo[3.2.0]heptane core with a hydroxymethyl (-CH₂OH) group at the 6-position. The stereochemistry (1R,5R,6R) defines its spatial arrangement .
- Properties: Predicted collision cross-section (CCS) values for adducts range from 122.5–130.1 Ų, indicating moderate polarity .
Properties
CAS No. |
1341036-78-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,5S,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m1/s1 |
InChI Key |
BINFFXLFEOUHQZ-QYNIQEEDSA-N |
SMILES |
C1C2CNCC2C1CO |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2[C@H]1CO |
Canonical SMILES |
C1C2CNCC2C1CO |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a bicyclo[3.2.0]heptane core with a nitrogen atom at the 3-position and a hydroxymethyl group at the 6-position (Figure 1). Its molecular formula is C₇H₁₃NO , with a molecular weight of 127.18 g/mol . The stereochemistry at the 1R,5R,6R positions introduces complexity in synthetic design, necessitating precise control during ring closure and functionalization.
Key Synthetic Hurdles
-
Stereoselective Ring Formation : Achieving the correct relative configuration (1R,5R,6R) during bicyclo[3.2.0]heptane construction.
-
Hydroxymethyl Group Introduction : Positioning the -CH₂OH moiety without racemization at the 6-position.
-
Nitrogen Incorporation : Stabilizing the azabicyclo structure against ring-opening under acidic or basic conditions.
Primary Synthetic Routes
Reductive Amination Pathway (Patent WO2024123815A1)
This method employs a ketone intermediate A subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (Table 1):
Table 1: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Starting Material | Bicyclo[3.2.0]heptan-6-one |
| Ammonium Source | NH₄OAc (2.5 equiv) |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | MeOH/THF (4:1) |
| Temperature | 0°C → rt, 12 h |
| Yield | 68% (racemic mixture) |
The reaction proceeds via imine formation followed by stereoselective reduction, yielding the racemic product. Chromatographic separation using chiral stationary phases (CSPs) achieves enantiomeric resolution.
Cycloaddition-Based Synthesis (Thesis Methodology)
A [2+2] cycloaddition strategy constructs the bicyclic core from norbornene derivatives (Scheme 1):
-
Norbornene Oxidation : Ozonolysis of norbornene B generates diketone C
-
Mannich Reaction : Condensation with formaldehyde and benzylamine forms azabicyclo intermediate D
-
Hydroxymethylation : Grignard addition (CH₂MgBr) to D installs the -CH₂OH group
Critical optimization includes:
-
Temperature Control : -78°C for Grignard addition to prevent epimerization
-
Protecting Groups : Benzyl (Bn) for nitrogen stabilization during cycloaddition
Advanced Methodologies and Catalysis
Asymmetric Organocatalysis
Recent advances employ cinchona alkaloid catalysts to induce enantioselectivity during ring-closing steps (Table 2):
Table 2: Organocatalytic Conditions
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (DHQD)₂PHAL | 92 | 75 |
| Quinidine thiourea | 88 | 82 |
| Squaramide-C9 | 95 | 68 |
The thiourea catalyst activates carbonyl groups via hydrogen bonding, enabling face-selective nucleophilic attack by the amine.
Flow Chemistry Approaches
Continuous flow systems enhance reaction control for exothermic steps like Grignard additions:
-
Microreactor Design : 0.5 mm ID tubing with PTFE coating
-
Residence Time : 90 s at -30°C
This method reduces side products from thermal degradation by 40% compared to batch processes.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Key NMR Data (CDCl₃, 400 MHz):
-
δ 3.72 (dd, J = 11.2, 4.8 Hz, H-6)
-
δ 3.58 (m, H-1)
-
δ 2.89 (br s, NH)
HRMS (ESI+):
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | PMI* |
|---|---|---|
| Reductive Amination | 1,450 | 32 |
| Cycloaddition | 2,100 | 45 |
| Organocatalytic | 1,900 | 28 |
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in Bicyclic Scaffold
Compound 1 : rac-[(1R,5R,6R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid
Compound 2 : rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol
- Key differences: Nitrogen position: 2-aza (nitrogen at position 2) vs. 3-aza in the target compound. Structure: Molecular formula C₆H₁₁NO (CAS 2095192-15-5), smaller due to the absence of a hydroxymethyl group .
Compound 3 : Rac-(1r,6r)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
- Key differences: Bicyclo system: [4.1.0] vs. [3.2.0], increasing ring strain and altering conformational flexibility. Molecular formula: C₆H₁₁NO (CID 95566586), with an alcohol (-OH) instead of -CH₂OH . Impact: The larger bicyclo system may influence pharmacokinetics (e.g., metabolic stability) .
Substituent and Functional Group Variations
Compound 4 : [(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- Key differences :
Compound 5 : rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
- Key differences: Substituents: Benzyl group on nitrogen (C₁₃H₁₇NO, MW 203.28) and [3.1.0]hexane core . Impact: The hydrophobic benzyl group enhances lipid solubility, favoring CNS-targeting applications .
Stereochemical Variations
Compound 6 : Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The bicyclo[3.2.0]heptane scaffold offers a balance between rigidity and conformational adaptability, making it suitable for drug design .
- Functional Group Impact : Hydroxymethyl (-CH₂OH) enhances hydrophilicity compared to -OH or -COOH, influencing bioavailability .
- Stereochemistry Matters : Enantiomeric forms (e.g., 1R,5R,6R vs. 1R,5S,6S) exhibit distinct pharmacological profiles, necessitating precise synthesis .
Biological Activity
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is a bicyclic compound with a unique azabicyclo structure that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 155.23 g/mol. The compound's structure consists of a bicyclic framework that influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential to influence cholinergic and dopaminergic signaling pathways |
| Antimicrobial Activity | Exhibits inhibitory effects against various bacterial strains |
| Anticancer Properties | Demonstrated cytotoxic effects on cancer cell lines in vitro |
| Analgesic Effects | Possible pain-relieving properties based on preliminary animal studies |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against a range of pathogens. Notably, it has shown activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These results indicate that the compound possesses significant antibacterial properties that warrant further exploration for potential therapeutic applications.
Anticancer Properties
The compound has also been evaluated for its anticancer potential through various in vitro assays.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 120 |
| A549 | 150 |
These findings suggest that the compound may have potential as a lead compound in the development of new anticancer agents.
Q & A
Q. What are the common synthetic routes for rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol?
The synthesis typically involves cyclization of precursors to form the azabicyclo core. A widely used method employs catalytic conditions (e.g., transition metals or acid/base catalysts) to promote intramolecular ring closure. For example, cyclization of amino alcohol precursors under controlled pH and solvent conditions (e.g., THF or DCM) yields the bicyclic structure . Multi-step protocols may include:
Formation of the azabicyclo backbone via [3+2] cycloaddition or ring-expansion reactions.
Hydroxyl group introduction through oxidation/reduction (e.g., NaBH₄ reduction of ketone intermediates) .
Racemic resolution via chiral chromatography or enzymatic methods if enantiopure forms are required .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, DCM, 40°C | 65–75 | |
| Hydroxylation | NaBH₄, MeOH, 0°C | 85 |
Q. How is the stereochemistry of this compound validated?
Stereochemical validation requires a combination of:
- NMR Spectroscopy : NOESY/ROESY to confirm spatial proximity of protons in the bicyclic system .
- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for resolving racemic mixtures .
- Chiral HPLC : To assess enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane:IPA mobile phases .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across studies be resolved?
Discrepancies in biological activity (e.g., cytotoxicity) may arise from:
- Cell Line Variability : Differences in membrane permeability or metabolic pathways (e.g., A549 vs. HepG2 cells) .
- Compound Purity : Impurities ≥5% can skew results; validate purity via HPLC-MS .
- Assay Conditions : Varying incubation times or serum concentrations alter bioavailability.
Q. Mitigation Strategies :
- Standardize assays using ISO-certified cell lines and controls.
- Conduct dose-response curves (e.g., IC₅₀ comparisons) across multiple replicates .
Q. What strategies improve stereoselective synthesis of this compound?
To enhance stereoselectivity:
- Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct ring closure .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Pd, Rh) to bias cyclization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
Case Study : A 2025 study achieved 92% ee using Rh-(R)-BINAP catalysis, yielding (1R,5R,6R)-enantiomer as the major product .
Q. How do structural modifications (e.g., substituents) impact biological activity?
Adding/removing groups alters interactions with molecular targets:
- Benzyl Substituents : Enhance lipophilicity and receptor binding (e.g., 3-benzyl derivatives show 10× higher enzyme inhibition vs. non-substituted analogs) .
- Hydroxyl Position : 6-OH vs. 7-OH affects hydrogen-bonding with active sites (e.g., IC₅₀ shifts from 2 μM to >50 μM) .
Q. Comparative Activity Table
| Derivative | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent | 6-OH | 5.2 | Enzyme X |
| 3-Benzyl | 6-OH, 3-Bn | 0.8 | Enzyme X |
| 7-OH | 7-OH | 52.0 | Enzyme X |
Q. What computational methods predict the compound’s reactivity and stability?
- DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) .
- MD Simulations : Assess solvation effects and conformational stability in aqueous/PBS buffers .
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic pathways .
Q. How is metabolic stability evaluated in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .
- Metabolite ID : LC-HRMS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Data Example : A 2024 study reported t₁/₂ = 45 min in human microsomes, with primary metabolites via 6-OH oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
